ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Catalog No.
S1898237
CAS No.
91129-95-2
M.F
C10H11N5O2
M. Wt
233.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-car...

CAS Number

91129-95-2

Product Name

ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

InChI

InChI=1S/C10H11N5O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2,11H2,1H3

InChI Key

NUJVQPYZCUMBML-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound characterized by the presence of both pyrazole and pyrimidine rings. Its chemical formula is C10H11N5O2C_{10}H_{11}N_{5}O_{2} and it has a molecular weight of approximately 233.23 g/mol. The structure features an ethyl ester group attached to the carboxylic acid, contributing to its solubility and reactivity in various chemical environments .

  • Oxidation: The amino group can be oxidized to form nitro derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Nitro derivatives can be reduced back to the amino form with sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can be substituted with various functional groups, including halogens or alkyl groups, using reagents like N-bromosuccinimide or N-chlorosuccinimide.

These reactions lead to the formation of diverse derivatives, including nitro compounds and various substituted pyrazoles.

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, primarily due to its ability to inhibit specific kinases involved in cancer progression. The compound interacts with molecular targets by binding to the active sites of enzymes, effectively inhibiting their activity and leading to biological effects that may include reduced cell proliferation and increased apoptosis in cancer cells.

The synthesis of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves:

  • Refluxing 2-Aminopyrimidine: This compound is reacted with ethyl 2-cyano-3,3-dimethylacrylate under reflux conditions.
  • Cyclization: The reaction proceeds through a cyclization process that forms the pyrazole ring, yielding the target compound.

Optimization of reaction conditions such as temperature and solvent can enhance yield and purity during synthesis.

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Utilized in studies focusing on enzyme inhibitors and receptor antagonists.
  • Medicine: Investigated for its potential anti-cancer properties due to its kinase inhibition capabilities.
  • Industry: Employed in developing agrochemicals and pharmaceuticals .

Research into the interaction studies of ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate indicates that it selectively binds to certain kinases, which are critical in various signaling pathways associated with cancer and other diseases. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential therapeutic applications.

Several compounds exhibit structural similarities to ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, each possessing unique properties:

Compound NameSimilarity Index
Ethyl 5-amino-1-(phenyl)-1H-pyrazole-4-carboxylate0.74
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate0.73
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate0.76
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate0.76
Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate0.70

Uniqueness

Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate stands out due to its specific combination of pyrazole and pyrimidine rings, which provide distinct chemical reactivity and biological activity. Its selective kinase inhibition capability makes it a valuable candidate in medicinal chemistry, particularly for developing targeted cancer therapies .

XLogP3

0.9

Dates

Modify: 2023-08-16

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